Rac-Efavirenz

Description

The exact mass of the compound Efavirenz (13C)6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rac-Efavirenz suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rac-Efavirenz including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861416 | |

| Record name | (+/-)-Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

177530-93-7 | |

| Record name | Rac-Efavirenz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177530937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Rac-Efavirenz

This technical guide provides a comprehensive overview of the chemical structure and molecular weight of Rac-Efavirenz, a critical topic for researchers, scientists, and drug development professionals. This document delves into the stereochemical intricacies, analytical characterization, and synthetic pathways of racemic Efavirenz, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Chirality in Efavirenz

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1] The molecule possesses a single chiral center, leading to the existence of two enantiomers: (S)-Efavirenz and (R)-Efavirenz. The therapeutic activity of the drug is almost exclusively attributed to the (S)-enantiomer. Consequently, understanding the properties and characterization of the racemic mixture, Rac-Efavirenz, is of paramount importance for quality control, impurity profiling, and the development of stereoselective synthetic processes in the pharmaceutical industry. This guide will focus specifically on the racemic form of Efavirenz.

Chemical Structure and Physicochemical Properties

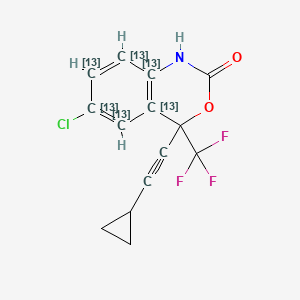

Rac-Efavirenz is an equal mixture of the (S) and (R) enantiomers of 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one.

Molecular Identity

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉ClF₃NO₂ | [2] |

| Molecular Weight | 315.67 g/mol | [2] |

| IUPAC Name | (±)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | [2] |

| CAS Number | 177530-93-7 | [2] |

The presence of the trifluoromethyl group and the cyclopropylacetylene moiety are key structural features that contribute to its potent inhibitory activity against HIV-1 reverse transcriptase.

Stereoisomerism

The core of understanding Rac-Efavirenz lies in its stereochemistry. The tetrahedral carbon at the C4 position of the benzoxazinone ring is the chiral center, giving rise to two non-superimposable mirror-image enantiomers.

Caption: Simplified synthetic workflow for Rac-Efavirenz.

Analytical Characterization of Rac-Efavirenz

The characterization of Rac-Efavirenz requires a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and the equal proportion of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

The primary technique for analyzing Rac-Efavirenz and distinguishing its enantiomers is chiral HPLC. This method is crucial for confirming the racemic nature of a sample and for quantifying any enantiomeric excess.

Expertise & Experience: The choice of a chiral stationary phase (CSP) is critical for achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective in resolving the enantiomers of Efavirenz. [3][4]The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Experimental Protocol: Chiral HPLC for Rac-Efavirenz

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) column is a common choice. [5]3. Mobile Phase: A mixture of n-hexane and isopropyl alcohol (IPA) in a 90:10 (v/v) ratio is typically used. [5]The polarity of the mobile phase is a key parameter to optimize for achieving good resolution.

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed. [5]5. Column Temperature: The analysis is usually performed at ambient temperature (e.g., 30°C). [5]6. Detection: UV detection at 254 nm is appropriate due to the chromophoric nature of the molecule. [5]7. Sample Preparation: Dissolve the Rac-Efavirenz sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Injection Volume: A 10 µL injection volume is typical.

Trustworthiness: A validated method will demonstrate good resolution (Rs > 2) between the two enantiomer peaks, ensuring accurate quantification. The peak areas of the (S) and (R) enantiomers should be approximately equal for a racemic mixture.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of Rac-Efavirenz and for structural elucidation through fragmentation analysis.

Expertise & Experience: Electrospray ionization (ESI) is a commonly used ionization technique for Efavirenz. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. The fragmentation of the Efavirenz molecule often involves the loss of the trifluoromethyl group and cleavage of the benzoxazinone ring. [6] Expected Fragmentation:

Caption: Simplified fragmentation pathway of Efavirenz in MS/MS.

It is important to note that under standard mass spectrometric conditions, the mass spectra of the individual enantiomers and the racemic mixture are identical, as mass spectrometry is not an inherently chiral technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of Rac-Efavirenz. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Expertise & Experience: In a standard achiral solvent, the NMR spectra of the (S) and (R) enantiomers are identical, and therefore the spectrum of Rac-Efavirenz will appear as that of a single compound. To distinguish the enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent must be used to induce diastereomeric environments, which would result in separate signals for the corresponding nuclei of the two enantiomers.

¹H NMR Spectral Data (in CDCl₃, representative):

-

Aromatic Protons: Signals in the range of 7.0-7.5 ppm.

-

NH Proton: A broad singlet typically around 8.5-9.5 ppm.

-

Cyclopropyl Protons: A complex multiplet in the upfield region, typically between 0.5-1.5 ppm.

¹³C NMR Spectral Data (in CDCl₃, representative):

-

Carbonyl Carbon: A signal around 150-155 ppm.

-

Aromatic Carbons: Multiple signals in the range of 110-140 ppm.

-

CF₃ Carbon: A quartet due to coupling with fluorine atoms.

-

Cyclopropyl Carbons: Signals in the upfield region. [7] Trustworthiness: The integration of the proton signals and the chemical shifts of the carbon signals should be consistent with the molecular structure of Efavirenz. High-resolution NMR is essential for unambiguous assignment of all signals.

Conclusion

The chemical structure and molecular weight of Rac-Efavirenz are fundamental parameters that underpin its use in pharmaceutical research and development. A thorough understanding of its stereochemistry and the application of appropriate analytical techniques, such as chiral HPLC, mass spectrometry, and NMR spectroscopy, are essential for ensuring the quality, safety, and efficacy of Efavirenz-containing products. The detailed protocols and insights provided in this guide serve as a valuable resource for scientists and researchers working with this important antiretroviral agent.

References

- Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33.

- Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2011). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis, 19(3), 337-343.

-

Correia, C. A., Gilmore, K., McQuade, D. T., & Seeberger, P. H. (2015). A concise flow synthesis of efavirenz. Angewandte Chemie International Edition, 54(16), 4945-4948. Available at: [Link]

- Ramesh, C., Devi, D. R., Srinivas, M. N. B., Krishna, S. R., Rajana, N., & Basavaiah, K. (2020). Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz. Asian Journal of Chemistry, 32(8), 1937-1942.

- BenchChem. (2025). Application Note: Chiral HPLC Method for the Quantification of Racemic Methyl Efavirenz. BenchChem.

-

Kim, K. B., Kim, H., Jiang, F., & Liu, K. H. (2011). Proposed MS–MS fragmentation schemes for efavirenz (a), 8-hydroxyefavirenz (b), 8,14-dihydroxyefavirenz (c), and ritonavir (d). ResearchGate. Available at: [Link]

- BenchChem. (2025).

-

van den Heuvel, H., Koek, A., & Wensing, A. M. J. (2019). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Journal of Mass Spectrometry, 54(10), 803-821. Available at: [Link]

- BenchChem. (2025). Hypothetical Synthesis of Racemic Methyl Efavirenz: A Technical Guide. BenchChem.

-

Rodrigues de Sousa, A., Corvo, M. C., Loureiro, A. I., Marques, M. M., & Guedes, R. C. (2021). Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility. Pharmaceutics, 13(2), 159. Available at: [Link]

- BenchChem. (2025). Application Note: Chiral Analysis of Racemic Methyl Efavirenz by LC-MS/MS. BenchChem.

- Emcure Pharmaceuticals Limited. (2012). Process for preparation of efavirenz. U.S.

- Emcure Pharmaceuticals Limited. (2015). An improved process for preparation of efavirenz.

- Emcure Pharmaceuticals Limited. (2013). Process for the preparation of Efavirenz. U.S.

- Mutlib, A. E., Chen, H., Nemeth, G. A., Markwalder, J. A., Seitz, S. P., Christ, D. D., & He, H. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug metabolism and disposition, 27(11), 1319-1333.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3203, Rac-Efavirenz. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Typical chromatogram of enantiomeric separation of efavirenz. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64139, Efavirenz. PubChem. Available at: [Link]

Sources

- 1. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rac-Efavirenz | C14H9ClF3NO2 | CID 3203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]

- 6. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic & Kinetic Profiling of Racemic NNRTI Candidates

Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Virologists, and DMPK Scientists Subject: Deconvoluting the mechanism of action, kinetic resolution, and allosteric dynamics of racemic Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Executive Summary: The Stereochemical Imperative

In the development of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), chirality is not merely a structural feature—it is a determinant of potency and toxicity. While early-stage high-throughput screening often utilizes racemic mixtures (1:1 ratio of enantiomers) to identify "hit" scaffolds, the mechanism of action for a racemic NNRTI is a complex aggregate of two distinct molecular events.

This guide provides a rigorous technical framework for dissecting racemic NNRTI candidates. It moves beyond simple IC50 measurements to explore the competitive binding dynamics at the allosteric pocket, distinguishing the eutomer (active enantiomer) from the distomer (inactive or less active enantiomer).

Molecular Mechanism of Action

The Allosteric "Thumb-Lock"

Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) which act as competitive substrate mimics at the catalytic site, NNRTIs function via allosteric inhibition .[1]

-

Binding Event: The NNRTI binds to the NNRTI Binding Pocket (NNIBP), a hydrophobic cavity located in the palm subdomain of the p66 subunit of HIV-1 Reverse Transcriptase (RT).[1][2] This pocket is non-existent in the unliganded enzyme and is created via an "induced fit" mechanism upon inhibitor binding [1].[3]

-

Conformational Transduction: Binding forces the p66 "thumb" subdomain into a hyperextended position.

-

Catalytic Arrest: This hyperextension disrupts the precise geometry required for the Aspartate triad (Asp110, Asp185, Asp186) to coordinate

ions, thereby preventing the nucleophilic attack on the dNTP -

Racemic Interference: In a racemic mixture, if the distomer has residual affinity for the NNIBP but fails to induce the full "thumb-lock" conformation, it acts as a competitive antagonist to the eutomer, effectively increasing the apparent

of the drug.

Pathway Visualization

The following diagram illustrates the signal transduction from allosteric binding to catalytic arrest.

Figure 1: Allosteric signaling cascade of NNRTI binding. The racemate introduces competitive entry at the 'Binding Event' node, potentially dampening the downstream signal if the distomer occupies the pocket without inducing the conformational shift.

The Racemic Conundrum: Competitive Dynamics

When testing a racemic NNRTI, the observed IC50 is rarely a simple average. The interaction follows the Eutomer-Distomer Relationship :

-

Scenario A (Ideal): The eutomer (

) binds exclusively. The distomer ( -

Scenario B (Interference): The distomer binds (

) but does not lock the enzyme efficiently. It blocks the eutomer from binding, acting as a "silent antagonist."

Therefore, chiral resolution is not optional —it is a prerequisite for validating the mechanism.

Experimental Protocols

Protocol A: Chiral Resolution (HPLC)

Before kinetic profiling, the racemate must be resolved. This protocol uses a polysaccharide-based stationary phase, standard for NNRTI scaffolds like Efavirenz or Diarylpyrimidines [2].

System: High-Performance Liquid Chromatography (HPLC) Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v) Flow Rate: 1.0 mL/min Detection: UV at 254 nm (aromatic absorption)

Step-by-Step:

-

Sample Prep: Dissolve 1 mg of racemic NNRTI in 1 mL of Ethanol/Hexane (50:50).

-

Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

-

Injection: Inject 10

. -

Collection: Collect fractions corresponding to Peak 1 (R-isomer) and Peak 2 (S-isomer). Note: Elution order must be empirically determined.

-

Purity Check: Re-inject fractions to confirm enantiomeric excess (

) > 98%.

Protocol B: Kinetic Discrimination (SPR)

Surface Plasmon Resonance (SPR) is the gold standard for distinguishing "binding" (affinity) from "residence time" (kinetics). A distomer may have high affinity (

Instrument: Biacore T200 or S200 Sensor Chip: CM5 (Carboxymethylated dextran) Ligand: Recombinant HIV-1 RT (p66/p51 heterodimer)

Workflow:

-

Immobilization:

-

Kinetic Cycles:

-

Prepare 5-point dilution series of (1) Racemate, (2) Fraction A, (3) Fraction B.

-

Range: 0.1 nM to 100 nM.

-

Injection: 60s association, 180s dissociation.

-

Flow Rate: 30

(to minimize mass transfer effects).

-

-

Data Analysis:

-

Fit to 1:1 Langmuir Binding Model .

-

Critical Check: If the Racemate data does not fit the 1:1 model well, it confirms the presence of two distinct binding species (heterogeneity).

-

Data Presentation & Interpretation

The following table illustrates how to interpret the data generated from the protocols above.

| Parameter | Racemic Mixture | Enantiomer A (Eutomer) | Enantiomer B (Distomer) | Interpretation |

| IC50 (Antiviral) | 12.5 nM | 5.2 nM | > 1000 nM | Enantiomer A drives the potency. Racemate is ~2x less potent (dilution effect). |

| Eutomer enters the pocket faster. | ||||

| CRITICAL: Eutomer stays bound (slow off-rate). Distomer falls off rapidly. | ||||

| ~14 nM | 0.35 nM | 170 nM | The racemate | |

| Thermodynamic Signature | Mixed | Enthalpy Driven ( | Entropy Driven ( | Eutomer forms specific H-bonds/stacking; Distomer relies on hydrophobic burial only. |

Deconvolution Workflow

The following decision tree outlines the logical flow for characterizing a racemic hit.

Figure 2: Workflow for the kinetic resolution of racemic NNRTI candidates. The critical selection metric is the dissociation rate constant (

References

-

National Institutes of Health (NIH). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. [Link]

-

Journal of Food and Drug Analysis. Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. [Link]

-

Duke University School of Medicine. Guide to Running an SPR Experiment (Biacore). [Link]

Sources

- 1. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase revealed by single-molecule and ensemble fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. dhvi.duke.edu [dhvi.duke.edu]

Technical Guide: Identification and Characterization of Efavirenz Amino Alcohol (CAS 154598-58-0)

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Process Chemists.

Executive Summary

This guide provides a comprehensive technical analysis of CAS 154598-58-0 . While often colloquially associated with "Rac-Efavirenz" in broad chemical databases, this CAS number specifically designates the (S)-Amino Alcohol intermediate [(S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol]. This compound is the critical chiral precursor to Efavirenz (Sustiva), a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

Critical Distinction: The final Efavirenz drug substance (the benzoxazinone ring) is CAS 154598-52-4.[1][2][3][4] The compound discussed here (CAS 154598-58-0) is the open-chain intermediate. Control of this intermediate's enantiomeric purity is the primary determinant of the final drug's quality. This guide details its identification, synthesis, and chiral characterization.

Part 1: Chemical Identity & Significance

The identification of CAS 154598-58-0 relies on distinguishing it from both its enantiomer (the R-isomer) and its cyclized derivative (Efavirenz).

Core Chemical Data

| Property | Specification |

| Common Name | (S)-Efavirenz Amino Alcohol |

| IUPAC Name | (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol |

| CAS Number | 154598-58-0 |

| Molecular Formula | C₁₃H₁₁ClF₃NO |

| Molecular Weight | 289.68 g/mol |

| Chiral Center | C2 (Quaternary carbon bonded to -CF3, -OH, -Alkyne, -Aryl) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate; Insoluble in Water |

Structural Significance

The molecule features a "chiral switch" at the tertiary alcohol position. The (S)-configuration is required for the antiviral activity of the final Efavirenz drug. The (R)-enantiomer is considered a chiral impurity (Impurity K in pharmacopeial monographs).

Part 2: Synthetic Pathway & The Origin of the Racemate

The "Rac-Efavirenz" issue arises during the addition of the cyclopropylacetylene to the ketone. If this step is performed without chiral ligands, a racemic mixture (50:50 S/R) results. CAS 154598-58-0 refers specifically to the isolated (S)-enantiomer, usually obtained via asymmetric addition or chiral resolution.

Synthesis Workflow Visualization

The following diagram illustrates the critical "fork" where the specific CAS 154598-58-0 is generated versus the racemic mixture.

Caption: Synthesis pathway distinguishing the formation of Racemate vs. the specific (S)-Amino Alcohol (CAS 154598-58-0).

Part 3: Analytical Characterization

To certify a batch as CAS 154598-58-0, you must prove both its chemical connectivity (Achiral ID) and its stereochemical purity (Chiral ID).

Achiral Identification (Connectivity)

These methods confirm the structure but cannot distinguish between the racemate and the pure enantiomer.

-

Infrared Spectroscopy (FT-IR):

-

Diagnostic Bands:

-

3300–3400 cm⁻¹: Primary amine (-NH₂) and Alcohol (-OH) stretching (broad).

-

2230–2250 cm⁻¹: Alkyne (-C≡C-) weak stretch.

-

Differentiation: The final Efavirenz drug shows a strong Carbonyl (C=O) peak at ~1740 cm⁻¹ (cyclic carbamate). CAS 154598-58-0 lacks this carbonyl peak.

-

-

-

Mass Spectrometry (LC-MS):

-

ESI (+): m/z 290.1 [M+H]⁺.

-

Isotopic Pattern: Distinctive chlorine pattern (3:1 ratio of ³⁵Cl/³⁷Cl).

-

Chiral Identification (Enantiomeric Purity)

This is the definitive test for CAS 154598-58-0. The presence of the (R)-enantiomer indicates a failure in the asymmetric synthesis or resolution process.

Analytical Decision Matrix

Caption: Analytical workflow to distinguish the Amino Alcohol intermediate from the final drug and the racemate.

Part 4: Experimental Protocols

Protocol A: Chiral HPLC Separation

This protocol separates the (S)-Amino Alcohol (CAS 154598-58-0) from its (R)-enantiomer. This is crucial for "Impurity K" profiling.

-

Principle: Normal-phase chromatography using a polysaccharide-based chiral stationary phase (CSP). The hydroxyl and amine groups of the analyte interact via hydrogen bonding with the carbamate linkages on the CSP.

-

Column: Chiralcel OD-H or Lux Cellulose-1 (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).[5]

-

Note: IPA is preferred over Ethanol to enhance peak resolution for this specific amino alcohol.

-

-

Temperature: 25°C - 30°C.

-

Detection: UV at 254 nm.[5]

-

Expected Retention:

-

(R)-Enantiomer: Elutes first (~7-8 min).

-

(S)-Enantiomer (CAS 154598-58-0): Elutes second (~9-10 min).

-

Resolution (Rs): > 3.0 is typical.[5]

-

Protocol B: Synthesis via Asymmetric Addition (Overview)

To generate CAS 154598-58-0 rather than the racemate, a chiral additive is required.

-

Reagents: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (Ketone), Cyclopropylacetylene, Diethylzinc (Et₂Zn), and a Chiral Ligand (e.g., (1R, 2S)-N-pyrrolidinylnorephedrine).

-

Procedure:

-

Cool the reaction vessel to -20°C.

-

Generate the organozinc species in situ.

-

Add the chiral ligand to form the chiral catalyst complex.

-

Slowly add the ketone. The ligand directs the nucleophilic attack of the acetylide to the Si-face of the ketone, preferentially forming the (S)-alcohol.

-

-

Workup: Quench with dilute HCl. Extract with Ethyl Acetate.

-

Purification: Crystallize from n-Heptane/Toluene. This step upgrades the chiral purity (ee%) to >99%, yielding high-grade CAS 154598-58-0.

References

-

Sharma, S. D., & Singh, G. (2013).[5] Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry.[5] (Describes the Chiralcel OD-H method applicable to the Efavirenz series). [Link]

-

National Institutes of Health (NIH) - PubChem. Efavirenz Compound Summary (Context for the final drug vs intermediate). [Link]

-

Correia, C. A., et al. (2015). A Concise Flow Synthesis of Efavirenz. Angewandte Chemie. (Details the cyclization of the amino alcohol intermediate). [Link]

-

World Health Organization (WHO). The International Pharmacopoeia - Efavirenz Draft Proposal. (Defines Impurity K and enantiomeric purity standards). [Link]

Sources

- 1. Efavirenz | CAS 154598-52-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Efavirenz = 98 HPLC 154598-52-4 [sigmaaldrich.com]

- 3. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efavirenz | 154598-52-4 [chemicalbook.com]

- 5. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]

- 6. Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical-chemical Characterization of Rac-Efavirenz Powder

Introduction

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the therapeutic arsenal against Human Immunodeficiency Virus Type 1 (HIV-1).[1] Chemically, it is (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one.[2] As a Biopharmaceutics Classification System (BCS) Class II drug, Efavirenz exhibits low aqueous solubility and high permeability, making its physical-chemical properties critical determinants of its bioavailability and, consequently, its therapeutic efficacy.[3] This guide provides a comprehensive framework for the in-depth characterization of racemic Efavirenz (Rac-Efavirenz) powder, a crucial step in drug development and quality control. Understanding the solid-state properties of an Active Pharmaceutical Ingredient (API) like Efavirenz is mandated by regulatory bodies and is essential for ensuring consistent product performance and stability.[4][5][6]

The solid form of an API can exist in various crystalline structures known as polymorphs, or in a disordered amorphous state.[7] These different forms can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, which can significantly impact the drug's performance.[7][8] Therefore, a thorough characterization of the polymorphic form and other physical-chemical attributes of Rac-Efavirenz powder is not merely a perfunctory exercise but a fundamental requirement for robust formulation development and regulatory compliance.[9][10]

This guide will detail the critical experimental workflows and the underlying scientific principles for characterizing Rac-Efavirenz powder. We will delve into techniques for solid-state characterization, particle and powder property analysis, thermal analysis, spectroscopic investigation, and solubility profiling. Each section will provide not only the "how" but also the "why," offering insights gleaned from years of field experience to empower researchers, scientists, and drug development professionals in their endeavors.

Solid-State Characterization: Unveiling the Crystalline Landscape

The solid-state form of Efavirenz is a critical quality attribute. Different polymorphic forms can arise from variations in the manufacturing process, and their presence can affect the drug's stability and dissolution profile.[5][6] Therefore, unequivocal identification and control of the crystalline form are paramount.

X-Ray Powder Diffraction (XRPD): The Gold Standard for Polymorph Identification

XRPD is an indispensable, non-destructive technique for the identification of crystalline phases.[7][11] Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint," allowing for the unambiguous identification of different polymorphs.[7][11]

-

Sample Preparation: Gently grind a small amount of Rac-Efavirenz powder using an agate mortar and pestle to ensure a random orientation of crystallites.

-

Sample Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat, smooth surface.

-

Instrument Setup:

-

Data Acquisition: Run the scan and collect the diffraction pattern.

-

Data Analysis: Compare the obtained diffractogram with reference patterns of known Efavirenz polymorphs (e.g., Form I and Form II) to identify the crystalline form(s) present in the sample.[12]

Causality Behind Experimental Choices: The choice of a wide 2θ scan range ensures that all characteristic diffraction peaks are captured. Fine step sizes and longer scan times improve the signal-to-noise ratio and peak resolution, which is crucial for identifying minor crystalline phases or subtle differences between polymorphs.

Vibrational Spectroscopy: A Complementary Approach to Polymorph Discrimination

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. Since polymorphs differ in their crystal lattice arrangements, their vibrational spectra will exhibit subtle but distinct differences, particularly in the low-frequency region for Raman spectroscopy.[12][13][14]

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to eliminate environmental interference.[12]

-

Sample Application: Place a small amount of Rac-Efavirenz powder directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.[12]

-

Data Analysis: Compare the obtained spectrum with reference spectra of known polymorphs, paying close attention to shifts in peak positions and changes in peak shapes in the fingerprint region.

-

Sample Preparation: Place a small amount of Rac-Efavirenz powder on a microscope slide.

-

Instrument Setup:

-

Data Acquisition: Collect the Raman spectrum, focusing on both the fingerprint region (200-1800 cm⁻¹) and the low-wavenumber region (10-200 cm⁻¹), which is particularly sensitive to lattice vibrations and thus highly informative for polymorph discrimination.[13][15][16]

-

Data Analysis: Compare the spectral features with those of known polymorphs. The low-wavenumber region often provides more distinct differences between polymorphs than the conventional fingerprint region.[13][14][15][16]

Expert Insight: While XRPD is the definitive method for polymorph identification, vibrational spectroscopy offers a rapid and often complementary analysis. Raman spectroscopy, especially with access to the low-wavenumber region, can be a powerful tool for quickly screening for polymorphic changes.[13][14][15][16]

Particle and Powder Properties: Impact on Manufacturability and Performance

The particle size distribution (PSD) and powder flow properties of an API are critical for formulation development and manufacturing processes such as blending, granulation, and tablet compression.[17][18]

Particle Size Distribution Analysis by Laser Diffraction

Laser diffraction is a widely used technique for determining the PSD of powders.[17] It measures the angular distribution of scattered light from a laser beam passing through a dispersed sample.[17]

-

Dispersion:

-

Dry Measurement: Disperse the Rac-Efavirenz powder in a stream of air.[19] This is often preferred for APIs that are soluble in common organic solvents.[19]

-

Wet Measurement: If a suitable non-solvent is identified, disperse the powder in the liquid with the aid of sonication to break up agglomerates.

-

-

Measurement: Introduce the dispersed sample into the measurement zone of the laser diffraction instrument.

-

Data Analysis: The instrument's software calculates the PSD based on the Mie or Fraunhofer theory of light scattering.[17] The results are typically reported as D10, D50 (median particle size), and D90 values.

Trustworthiness: Method validation is crucial. Ensure the reproducibility of the results by running multiple measurements and assess the method's sensitivity to changes in dispersion pressure (dry method) or sonication time (wet method).

Bulk and Tapped Density

Bulk and tapped density measurements provide insights into the packing and flow properties of a powder. These parameters are used to calculate the Carr's Index and Hausner Ratio, which are indicators of powder flowability.[18]

-

Bulk Density: Gently pour a known mass of Rac-Efavirenz powder into a graduated cylinder and record the volume. Calculate the bulk density (mass/volume).

-

Tapped Density: Mechanically tap the graduated cylinder for a specified number of taps (e.g., 100, 500, 1250) until the volume no longer changes. Record the final volume and calculate the tapped density.

-

Calculations:

-

Carr's Index (%) = 100 x (Tapped Density - Bulk Density) / Tapped Density

-

Hausner Ratio = Tapped Density / Bulk Density

-

Thermal Analysis: Probing the Energetic Landscape

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties of a material, including melting point, crystallinity, and thermal stability.[20][21]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20][22] It is a powerful tool for determining the melting point and enthalpy of fusion, which are characteristic of a specific crystalline form.[22][23]

-

Sample Preparation: Accurately weigh 2-5 mg of Rac-Efavirenz powder into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. A common temperature range is from ambient to a temperature above the melting point of Efavirenz (e.g., 25°C to 200°C).

-

Reference: Use an empty, sealed aluminum pan as the reference.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion can be calculated by integrating the area under the melting peak.

Authoritative Grounding: The melting point of Efavirenz is reported to be between 139-141 °C.[3] Deviations from this range or the presence of multiple thermal events may indicate the presence of impurities or a different polymorphic form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is primarily used to assess thermal stability and to quantify the amount of residual solvents or water in the sample.

-

Sample Preparation: Accurately weigh 5-10 mg of Rac-Efavirenz powder into a TGA pan.

-

Instrument Setup: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge to a temperature above its decomposition point.

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis: Analyze the TGA thermogram to identify the temperatures at which significant mass loss occurs, indicating decomposition. Mass loss at lower temperatures may correspond to the loss of volatile components.

Spectroscopic Analysis: A Molecular Fingerprint

Spectroscopic techniques provide information about the chemical structure and molecular environment of Efavirenz.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for confirming the identity of Efavirenz based on its characteristic absorbance maxima.

-

Sample Preparation: Prepare a dilute solution of Rac-Efavirenz in a suitable solvent, such as ethanol.

-

Data Acquisition: Scan the solution over the UV-Vis range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Efavirenz typically exhibits λmax at approximately 247 nm and 294 nm.[24][25]

Solubility Analysis: A Key Determinant of Bioavailability

As a BCS Class II drug, the solubility of Efavirenz is a critical parameter that directly influences its dissolution rate and subsequent absorption.[26]

Equilibrium Solubility Determination

This method determines the saturation solubility of Efavirenz in a given medium.

-

Sample Preparation: Add an excess amount of Rac-Efavirenz powder to a known volume of the desired solvent (e.g., water, buffer of different pH values, biorelevant media) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Withdraw a sample, filter it through a 0.45 µm membrane filter to remove undissolved solids, and analyze the concentration of Efavirenz in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Field-Proven Insight: Efavirenz is practically insoluble in water (<10 µg/mL).[2] Its solubility is pH-independent at physiological pH.[26] It is soluble in organic solvents like ethanol and DMSO.[24]

Data Presentation

Table 1: Summary of Physical-Chemical Properties of Efavirenz

| Property | Typical Value/Range | Analytical Technique |

| Molecular Formula | C₁₄H₉ClF₃NO₂ | - |

| Molecular Weight | 315.68 g/mol | - |

| Appearance | White to slightly pink crystalline powder | Visual Inspection |

| Melting Point | 139-141 °C | DSC |

| UV λmax (in Ethanol) | ~247 nm, ~294 nm | UV-Vis Spectroscopy |

| Aqueous Solubility | Practically insoluble (<10 µg/mL) | Shake-Flask Method |

| Solubility in Ethanol | ~20 mg/mL | Shake-Flask Method |

| Solubility in DMSO | ~14 mg/mL | Shake-Flask Method |

Visualization of Workflows

Comprehensive Characterization Workflow for Rac-Efavirenz Powder

Caption: Comprehensive workflow for the physical-chemical characterization of a new batch of Rac-Efavirenz powder.

Conclusion

The physical-chemical characterization of Rac-Efavirenz powder is a multi-faceted process that requires a suite of orthogonal analytical techniques. A thorough understanding of its solid-state properties, particle characteristics, thermal behavior, and solubility is not only a regulatory expectation but also a scientific necessity for the development of safe, effective, and consistent drug products. The methodologies and insights provided in this guide offer a robust framework for achieving this critical objective. By adhering to these principles, researchers and drug development professionals can build a comprehensive data package that supports formulation design, manufacturing process control, and ultimately, the delivery of high-quality medicines to patients.

References

-

Rosa, T. A., de Oliveira, M. V. G., de Moura França, L., dos Santos Lima, M. J., da Silva, P. A., da Silva, R. M. F., Rolim, L. A., Pimentel, M. F., & Rolim Neto, P. J. (2023). Development of spectroscopic methods for assessing polymorphic content of efavirenz. Revista Brasileira de Farmacognosia, 33(4), 844–853. [Link]

-

ResearchGate. (n.d.). Solubility profile of efavirenz in different pH. Retrieved from [Link]

-

Wikipedia. (2024, May 15). Efavirenz. [Link]

-

ACS Publications. (2013). Polymorph Discrimination Using Low Wavenumber Raman Spectroscopy. Organic Process Research & Development. [Link]

-

American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]

-

European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

-

Jelesarov, I., & Bosshard, H. R. (1999). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Molecular Recognition, 12(1), 3–18. [Link]

-

ResolveMass. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

-

Spectroscopy Online. (2014). Polymorph Identification and Analysis Using Ultralow-Frequency Raman Spectroscopy. [Link]

-

Pharmaceutical Technology. (2007, July 12). New FDA Guidance on Polymorphic Compounds in Generic Drugs. [Link]

-

News-Medical. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

-

ACS Publications. (2013). Polymorph Discrimination Using Low Wavenumber Raman Spectroscopy. Organic Process Research & Development. [Link]

-

New Drug Approvals. (2014, February 12). FDA Guidance on Polymorphic Compounds in Generic Drugs. [Link]

-

Broughton Advisory. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

-

Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]

-

ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

-

Shimadzu Corporation. (n.d.). Particle Size Analysis for Pharmaceuticals. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2023). Solubility Enhancement of Efavirenz using β-Cyclodextrin by Solid Dispersion Technique. [Link]

-

ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

-

Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2024). Solubility Enhancement Methods Of Efavirenz : A Review. [Link]

-

SciELO. (2023). Development of spectroscopic methods for assessing polymorphic content of efavirenz. [Link]

-

National Center for Biotechnology Information. (n.d.). Efavirenz. PubChem. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020, April 22). ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information. [Link]

-

American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]

-

National Center for Biotechnology Information. (2013). Polymorph Discrimination Using Low Wavenumber Raman Spectroscopy. PMC. [Link]

-

Teva API. (2022, March 16). Particle Size Distribution - Technologies & Best Practices. [Link]

-

Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved from [Link]

-

Federal Register. (2007, July 9). Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. [Link]

-

Pharmaceutical Technology. (2017). Polymorph Screening for Identification of Relevant Crystalline Forms. [Link]

-

IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efavirenz, (R)-. PubChem. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

-

Bettersize Instruments. (2020, September 17). The significance of particle size analysis for API. [Link]

-

Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). [Link]

-

Pharmaceutical Technology. (2015, August 2). Measuring API Particle Size Distribution. [Link]

-

National Center for Biotechnology Information. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. PubMed. [Link]

-

ACS Publications. (2021). Effect of High-Energy Milling on the Dissolution of Anti-HIV Drug Efavirenz in Different Solvents. ACS Omega. [Link]

-

Taylor & Francis Online. (2018). Solubility and dissolution performances of spray-dried solid dispersion of Efavirenz in Soluplus. [Link]

-

ResearchGate. (n.d.). FT-IR spectra for (A) Efavirenz-EFAV, Lactic acid-LA 99 and formulation.... Retrieved from [Link]

-

Taylor & Francis Online. (2021). A Concise Analytical Profile of Efavirenz: Analytical Methodologies. [Link]

Sources

- 1. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efavirenz - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. pharmtech.com [pharmtech.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. particle.dk [particle.dk]

- 8. alfatestlab.com [alfatestlab.com]

- 9. ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information | FDA [fda.gov]

- 10. Federal Register :: Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability [federalregister.gov]

- 11. improvedpharma.com [improvedpharma.com]

- 12. scielo.br [scielo.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Polymorph Discrimination using Low Wavenumber Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. entegris.com [entegris.com]

- 18. tapi.com [tapi.com]

- 19. Particle Size Analysis for Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. quercus.be [quercus.be]

- 23. news-medical.net [news-medical.net]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. caymanchem.com [caymanchem.com]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of Rac-Efavirenz from 4-Chloroaniline

Abstract: This document provides a comprehensive, multi-stage protocol for the laboratory-scale synthesis of racemic Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The synthetic route commences with the readily available starting material, 4-chloroaniline, and proceeds through three key stages: regioselective trifluoroacetylation to form a key ketone intermediate, nucleophilic addition of a cyclopropylacetylide moiety, and subsequent cyclization to construct the core benzoxazinone structure. This guide is designed for researchers in medicinal chemistry and drug development, offering not only a step-by-step experimental procedure but also the underlying chemical principles, justifications for procedural choices, and critical safety considerations.

Introduction and Strategic Overview

Efavirenz is a cornerstone therapeutic agent in the management of Human Immunodeficiency Virus Type-1 (HIV-1) infections.[1][2] As an NNRTI, it allosterically inhibits the reverse transcriptase enzyme, a critical component of the viral replication machinery.[1] The molecule's distinct structure, featuring a trifluoromethylated quaternary stereocenter and a cyclopropylethynyl group, presents unique synthetic challenges.[3][4]

This protocol details a logical and well-established pathway to racemic Efavirenz, which can be synthesized in an overall yield of approximately 45-62% over several steps.[4][5] The strategy is predicated on the sequential construction of the key architectural features of the molecule starting from 4-chloroaniline.[6]

The overall workflow can be visualized as follows:

Caption: Overall synthetic workflow from 4-chloroaniline to Rac-Efavirenz.

Stage 1: Synthesis of 2-Amino-5-chlorophenyl trifluoromethyl ketone (Intermediate A)

Principle & Rationale: The primary challenge in this stage is the regioselective introduction of a trifluoroacetyl group ortho to the amino group of 4-chloroaniline. Direct Friedel-Crafts acylation is problematic due to the deactivating and ortho-, para-directing nature of the chloro and amino groups, leading to poor yields and isomeric mixtures. To overcome this, a multi-step sequence involving amine protection, ortho-directed metallation, and subsequent deprotection is employed. The pivaloyl group serves as a robust protecting group and an effective ortho-directing group for lithiation.[7][8]

Caption: Key steps in the synthesis of Intermediate A.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

|---|---|---|---|---|

| 4-Chloroaniline | 127.57 | 25.5 g | 0.20 | Starting material[6] |

| Toluene | 92.14 | 250 mL | - | Solvent |

| Pivaloyl chloride | 120.58 | 25.3 g | 0.21 | Protecting agent |

| n-Butyllithium (n-BuLi) | 64.06 | 160 mL (2.5 M in hexanes) | 0.40 | Strong base |

| Tetrahydrofuran (THF) | 72.11 | 300 mL | - | Anhydrous solvent |

| Ethyl trifluoroacetate | 142.08 | 29.8 g | 0.21 | Acylating agent |

| Hydrochloric Acid | 36.46 | As needed (3N solution) | - | For deprotection |

Experimental Protocol:

-

Protection of 4-Chloroaniline:

-

In a 500 mL round-bottom flask, dissolve 4-chloroaniline (25.5 g, 0.20 mol) in toluene (250 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add pivaloyl chloride (25.3 g, 0.21 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

The resulting precipitate (4-chloro-N-pivaloyl aniline) is collected by filtration, washed with cold hexanes, and dried under vacuum.[7]

-

-

Ortho-Trifluoroacetylation:

-

CRITICAL: This step must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

-

In a 1 L three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend the dried 4-chloro-N-pivaloyl aniline (from the previous step) in anhydrous THF (300 mL).

-

Cool the suspension to 0 °C.

-

Slowly add n-butyllithium (160 mL of a 2.5 M solution in hexanes, 0.40 mol) via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C. A deep red solution should form.

-

Stir the mixture at 0 °C for an additional 2 hours.

-

Cool the reaction to -10 °C and add ethyl trifluoroacetate (29.8 g, 0.21 mol) dropwise, maintaining the temperature below 0 °C.

-

After the addition is complete, stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature overnight.

-

-

Deprotection:

-

Carefully quench the reaction by slowly adding 100 mL of water.

-

Add 3N aqueous HCl until the pH is strongly acidic (pH < 1).

-

Heat the mixture to reflux (approx. 70-80 °C) for 6-8 hours to hydrolyze the pivaloyl group. Monitor by TLC until the intermediate is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 4-chloro-2-(trifluoroacetyl)aniline (Intermediate A), can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water to yield a solid.[7]

-

Stage 2: Synthesis of (±)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (Intermediate B)

Principle & Rationale: This stage constructs the crucial trifluoromethylated tertiary alcohol. The process involves the nucleophilic attack of a lithium cyclopropylacetylide on the electrophilic carbonyl carbon of Intermediate A. Cyclopropylacetylene is a key but expensive and volatile raw material.[3] Its deprotonation with a strong base like n-BuLi generates a potent nucleophile. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure controlled addition.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

|---|---|---|---|---|

| Cyclopropylacetylene | 66.10 | 7.9 g | 0.12 | Highly volatile[3] |

| n-Butyllithium (n-BuLi) | 64.06 | 48 mL (2.5 M in hexanes) | 0.12 | Strong base |

| Tetrahydrofuran (THF) | 72.11 | 400 mL | - | Anhydrous solvent |

| Intermediate A | 225.58 | 22.6 g | 0.10 | From Stage 1 |

Experimental Protocol:

-

Preparation of Lithium Cyclopropylacetylide:

-

CRITICAL: This step must be performed under an inert atmosphere using anhydrous solvents.

-

To a 1 L three-neck flask, add anhydrous THF (200 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Add cyclopropylacetylene (7.9 g, 0.12 mol) to the cold THF.

-

Slowly add n-butyllithium (48 mL of a 2.5 M solution, 0.12 mol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

-

Addition to Ketone:

-

Dissolve Intermediate A (22.6 g, 0.10 mol) in anhydrous THF (200 mL) in a separate flask and cool to -78 °C.

-

Transfer the solution of Intermediate A to the lithium cyclopropylacetylide solution via cannula, keeping the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Allow the reaction to slowly warm to room temperature overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL).

-

Extract the mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, the racemic amino alcohol (Intermediate B), is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield a solid.

-

Stage 3: Cyclization to Rac-Efavirenz

Principle & Rationale: The final step is the formation of the six-membered benzoxazinone ring via cyclization of the amino alcohol (Intermediate B). This requires a "carbonyl delivering agent" to form the carbamate linkage. While highly effective reagents like phosgene or triphosgene can be used, they are extremely hazardous.[4][9] A safer, more common laboratory alternative is 1,1'-Carbonyldiimidazole (CDI).[2][10] An even more economical and environmentally benign approach utilizes urea with an acid catalyst, which proceeds via thermal decomposition to generate isocyanic acid in situ.[2][11] This protocol will detail the CDI method for its reliability and cleaner reaction profile.

Caption: Proposed mechanism for the CDI-mediated cyclization to Efavirenz.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

|---|---|---|---|---|

| Intermediate B | 291.70 | 14.6 g | 0.05 | From Stage 2 |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 9.7 g | 0.06 | Moisture sensitive |

| Tetrahydrofuran (THF) | 72.11 | 250 mL | - | Anhydrous solvent |

Experimental Protocol:

-

Reaction Setup:

-

CRITICAL: This step should be performed under an inert atmosphere.

-

In a 500 mL round-bottom flask, dissolve Intermediate B (14.6 g, 0.05 mol) in anhydrous THF (250 mL).

-

Add CDI (9.7 g, 0.06 mol) to the solution in one portion at room temperature.

-

-

Cyclization:

-

Heat the reaction mixture to 50-55 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC for the disappearance of the starting material.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the THF.

-

Dissolve the residue in ethyl acetate (200 mL) and wash successively with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Rac-Efavirenz by recrystallization from a suitable solvent system (e.g., THF/heptane or toluene/heptane) to yield a white crystalline solid.[4][11]

-

Safety Precautions

-

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe/cannula techniques. Always wear fire-retardant lab coat and safety glasses.

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.

-

Low-Temperature Baths: Handle dry ice and acetone with cryogenic gloves and safety glasses. Ensure adequate ventilation to prevent CO₂ buildup.

-

Acid/Base Quenching: All quenching and neutralization steps are exothermic. Perform them slowly and with adequate cooling.

-

General Precautions: Conduct all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

References

-

Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry. [Link]

-

Sanchez Bautista, E. (2023). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. [Link]

-

Correia, C. A., et al. (2015). A concise flow synthesis of efavirenz. Angewandte Chemie International Edition. [Link]

- Google Patents. (2005). Synthesis of a benzoxazinone. EP1786791A4.

-

Havale, S. H., et al. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica. [Link]

-

ResearchGate. (2015). A Concise Flow Synthesis of Efavirenz. [Link]

-

ACS Publications. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry. [Link]

- Google Patents. (2016). Preparation method of 4-chloro-2-(trifluoroacetyl)

- Google Patents. (2012).

- Google Patents. (2010).

-

ResearchGate. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. [Link]

- Google Patents. (2012). Method for synthesizing 4-chloro-2-(trifluoroacetyl)

-

Synapse. (2023). A Comprehensive Review of Efavirenz's R&D Innovations and Drug Target Mechanism. [Link]

-

ResearchGate. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

-

Wikipedia. (n.d.). 4-Chloroaniline. [Link]

-

ResearchGate. (1997). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). [Link]

Sources

- 1. A Comprehensive Review of Efavirenz's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. firescholars.seu.edu [firescholars.seu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 7. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]

- 10. EP2454244B1 - An improved process for preparation of efavirenz - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Application Note & Protocol: Preparation of Rac-Efavirenz Stock Solutions in DMSO

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, handling, and storage of racemic Efavirenz (Rac-Efavirenz) stock solutions in dimethyl sulfoxide (DMSO). Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of antiretroviral therapy, and its use in preclinical research necessitates the accurate and reproducible preparation of stock solutions.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring the integrity and reliability of experimental outcomes. Adherence to these protocols will mitigate common sources of error, such as inaccurate concentration determination, compound precipitation, and degradation.

Introduction: The Criticality of Proper Stock Solution Preparation

Efavirenz is a hydrophobic compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[3] It is practically insoluble in water (<10 μg/mL).[2][3][4] This inherent hydrophobicity makes organic solvents, such as DMSO, indispensable for its solubilization in in vitro and in vivo research settings.

The accuracy of all subsequent experimental data hinges on the precise concentration and stability of the initial stock solution. Errors in this foundational step can lead to misleading results, impacting everything from dose-response curves to the interpretation of cellular assays. This application note serves as an authoritative guide to establishing a robust and reproducible workflow for the preparation of Rac-Efavirenz stock solutions.

Physicochemical Properties & Reagent Overview

A thorough understanding of the properties of both the solute (Efavirenz) and the solvent (DMSO) is paramount for successful stock solution preparation.

Rac-Efavirenz

| Property | Value | Source(s) |

| Chemical Name | (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | [1][5][6] |

| CAS Number | 154598-52-4 | [1][5][6] |

| Molecular Formula | C₁₄H₉ClF₃NO₂ | [1][2][5][6][7] |

| Molecular Weight | 315.67 g/mol | [1][6][7] |

| Appearance | White to slightly pink crystalline powder | [2] |

| Solubility in DMSO | ~14 mg/mL | [5][8] |

| Storage (Solid) | -20°C is recommended for long-term stability.[8] | [8] |

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[9][10][11] Its utility in biological research is well-established; however, its properties demand careful handling.

| Property | Value | Source(s) |

| Appearance | Colorless, odorless liquid | [9][11] |

| Hygroscopicity | Highly hygroscopic; readily absorbs moisture from the air.[12][13][14] | [12][13][14] |

| Freezing Point | 18.5°C (65.3°F) | [9] |

| Boiling Point | 189°C (372°F) | [9][15] |

| Safety | Low toxicity, but can facilitate the absorption of other substances through the skin.[9][16] | [9][16] |

Expert Insight: The hygroscopic nature of DMSO is a critical factor.[12][13][14] Absorbed water can significantly alter its solvent properties, potentially leading to the precipitation of hydrophobic compounds like Efavirenz, especially during freeze-thaw cycles.[17][18] Therefore, the use of anhydrous (dry) DMSO and proper handling techniques are non-negotiable for ensuring the reproducibility of your experiments.

Safety Precautions & Handling

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may degrade with prolonged exposure to DMSO; butyl rubber, neoprene, or thick latex gloves are recommended for extended handling.[9]

-

Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

-

Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

Handling Efavirenz Powder

Efavirenz is a potent pharmaceutical compound. Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood or a weighing enclosure, to avoid inhalation of fine particulates.[19]

Handling DMSO

DMSO can penetrate the skin and act as a carrier for other dissolved substances.[9][11] Always handle with gloves and avoid direct contact. Ensure the skin is clean and free of contaminants before handling DMSO.[12]

Detailed Protocol for Preparation of a 10 mM Rac-Efavirenz Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution. Adjust volumes and masses as required for your specific needs.

Required Materials & Equipment

-

Anhydrous DMSO (ACS Reagent Grade or higher)[10]

-

Analytical balance (readable to at least 0.1 mg)

-

15 mL polypropylene conical tube (or a Class A volumetric flask for highest accuracy)

-

Calibrated pipettes

-

Vortex mixer

-

Cryo-storage vials (amber or wrapped in foil to protect from light)

Step-by-Step Methodology

Step 1: Pre-calculation of Required Mass

The first step is to calculate the mass of Efavirenz required to achieve the desired molar concentration.

-

Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Calculation for a 10 mM (0.010 mol/L) solution in 10 mL (0.010 L): Mass (g) = 0.010 mol/L * 0.010 L * 315.67 g/mol Mass (g) = 0.0031567 g Mass (mg) = 3.1567 mg (round to 3.16 mg for practical weighing)

Step 2: Weighing Rac-Efavirenz

-

Place a weigh boat or paper on the analytical balance and tare to zero.

-

Carefully weigh out approximately 3.16 mg of Rac-Efavirenz powder. Record the exact mass to four decimal places (e.g., 3.18 mg). This precise mass will be used to calculate the actual final concentration.

Step 3: Dissolution

-

Transfer the weighed Efavirenz powder into the 15 mL conical tube.

-

Add a portion of the anhydrous DMSO (e.g., 8 mL) to the tube.

-

Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be observed. Gentle warming in a water bath (30-37°C) can be used to aid dissolution if necessary, but is typically not required given Efavirenz's solubility in DMSO.[5][8]

Step 4: Bringing to Final Volume (Quantitative Transfer)

-

Add anhydrous DMSO to the tube until the final volume of 10 mL is reached.

-

Cap the tube and invert several times to ensure a homogenous solution.

Step 5: Final Concentration Calculation

It is crucial to calculate the actual concentration of your stock solution based on the precise mass weighed.

-

Formula: Actual Concentration (mM) = [Mass (mg) / Molecular Weight ( g/mol )] / Volume (L)

-

Example using the weighed mass of 3.18 mg: Actual Concentration (mM) = [3.18 mg / 315.67 g/mol ] / 0.010 L Actual Concentration (mM) = 10.07 mM

Step 6: Aliquoting and Storage

-

Dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in amber cryo-vials.

-

Label each aliquot clearly with the compound name, actual concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.[20][21] -80°C is preferred to minimize degradation over extended periods.[20]

Workflow Diagram

Caption: Workflow for the preparation and use of Rac-Efavirenz stock solutions.

Stability and Storage Considerations

The long-term integrity of your stock solution is critical for the validity of your research.

-

Temperature: For long-term storage, -80°C is superior to -20°C.[20] While some compounds are stable for months at -20°C, lower temperatures slow down potential degradation pathways.[21][22] Room temperature storage of DMSO stock solutions is strongly discouraged, as significant compound loss can occur.[23]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.[21][22] Each cycle increases the risk of water absorption and can lead to compound precipitation, effectively lowering the concentration of your solution.[17] Preparing single-use aliquots is the most effective strategy to mitigate this.

-

Light Sensitivity: While specific data on the photosensitivity of Efavirenz in DMSO is limited, as a general best practice, store solutions in amber vials or protect them from light to prevent potential photodegradation.[24][25]

-

Stability: When stored properly at -20°C or below in anhydrous DMSO, Efavirenz stock solutions are generally stable for at least several months.[8][21] However, for experiments conducted over a long period, it is advisable to prepare fresh stock solutions periodically. While Efavirenz itself is stable, some of its metabolites have shown instability under certain conditions, highlighting the importance of controlled storage.[26]

Quality Control and Best Practices

-

Solvent Purity: Always use high-purity, anhydrous DMSO.[17] The presence of water is a primary cause of compound precipitation and degradation.[17][22]

-

Accurate Pipetting: Use calibrated pipettes for all volume measurements to ensure concentration accuracy.

-

Verification: For GLP (Good Laboratory Practice) or other regulated studies, the concentration and purity of the stock solution should be periodically verified using an analytical method such as HPLC.

-

Working Solutions: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[21]

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| Precipitate forms in stock solution upon storage/thawing. | 1. DMSO has absorbed water. 2. Concentration exceeds solubility limit. 3. Freeze-thaw cycles. | 1. Use fresh, anhydrous DMSO. Store DMSO properly in a desiccator. 2. Confirm solubility limit (~14 mg/mL). Prepare a more dilute stock if necessary. 3. Use single-use aliquots. |

| Inconsistent experimental results. | 1. Inaccurate initial stock concentration. 2. Degradation of stock solution over time. 3. Partial precipitation of compound. | 1. Recalculate concentration based on actual weight. Use calibrated equipment. 2. Prepare a fresh stock solution. 3. Before use, ensure aliquot is fully thawed and vortexed to redissolve any potential micro-precipitates. |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64139, Efavirenz. Retrieved from [Link]

-

Wikipedia (n.d.). Efavirenz. Retrieved from [Link]

-

ResearchGate (n.d.). Chemical structure of Efavirenz. Retrieved from [Link]

-

Clinical Info .HIV.gov (n.d.). Efavirenz Patient Drug Record. Retrieved from [Link]

-

Bio Nature (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

-

Wikipedia (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

LookChem (2025). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]

-

AstraZeneca (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Retrieved from [Link]

-

Mitchell, Whittaker and Wu (n.d.). Efavirenz. Retrieved from [Link]

-

Gaylord Chemical (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from [Link]

-

Lab Manager (n.d.). Using solvents safely in the lab. Retrieved from [Link]

-

ResearchGate (2007). Dimethyl Sulfoxide (DMSO) Health and Safety Information. Retrieved from [Link]

-

University of Kentucky (n.d.). Standard for Solvents in Laboratories. Retrieved from [Link]

-

HIV Medication Guide (2012). EFAVIRENZ. Retrieved from [Link]

-

gChem (n.d.). DMSO. Retrieved from [Link]

-

Chromatography Online (2015). Let's Do It Right the First Time: The Importance of Solvent Safety Considerations. Retrieved from [Link]

-

KEGG DRUG (n.d.). Efavirenz. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Retrieved from [Link]

-

NextGen Protocols (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

-

PubMed (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]

-

Journal of Visualized Experiments (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

-

Michigan Technological University (2015). Laboratory Standard Operating Procedure. Retrieved from [Link]

-

ResearchGate (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]

-

PubMed (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

-

ResearchGate (2024). SOLUBILITY ENHANCEMENT OF EFAVIRENZ BY SOLID DISPERSION TECHNIQUE. Retrieved from [Link]

-

Texas Biogene (n.d.). Efavirenz - 10mM (in 1 mL DMSO). Retrieved from [Link]

-

U.S. Food and Drug Administration (n.d.). Sustiva (efavirenz) tablets label. Retrieved from [Link]

-

PubMed (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation. Retrieved from [Link]

-

Taylor & Francis Online (2017). Formulation and optimization of efavirenz nanosuspensions using the precipitation-ultrasonication technique for solubility enhancement. Retrieved from [Link]